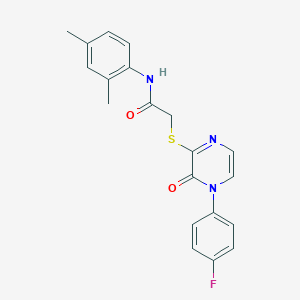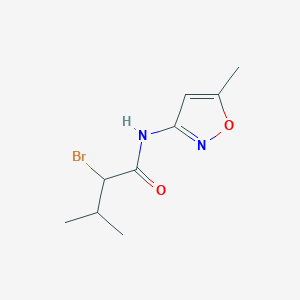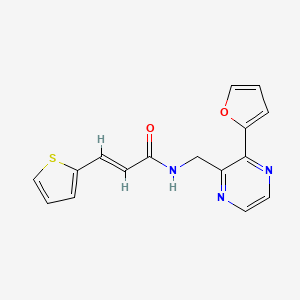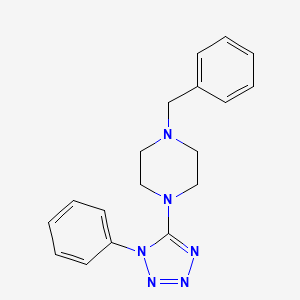![molecular formula C12H7Cl2N5O2 B2875790 4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole CAS No. 650592-12-4](/img/structure/B2875790.png)
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DNPI and is a derivative of imidazole. In
科学的研究の応用
DNPI has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DNPI has shown promising results as an anti-cancer agent. Studies have reported that DNPI inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPI has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, DNPI has been studied for its potential use as a herbicide. DNPI has been reported to inhibit the growth of weeds by inhibiting the activity of photosystem II. In material science, DNPI has been studied for its potential use as a building block for the synthesis of novel materials.
作用機序
The mechanism of action of DNPI is not fully understood. Studies have reported that DNPI inhibits the activity of certain enzymes, which leads to the inhibition of cell proliferation and induction of apoptosis. DNPI has also been reported to inhibit the activity of photosystem II, which leads to the inhibition of weed growth.
Biochemical and Physiological Effects:
DNPI has been reported to have several biochemical and physiological effects. In vitro studies have reported that DNPI inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPI has also been reported to inhibit the activity of photosystem II, which leads to the inhibition of weed growth. In vivo studies have reported that DNPI has low toxicity and is well-tolerated in animals.
実験室実験の利点と制限
DNPI has several advantages for lab experiments. DNPI is easy to synthesize, and the yield is reported to be high. DNPI is also stable and can be stored for long periods without degradation. However, DNPI has some limitations for lab experiments. DNPI is insoluble in water, which makes it difficult to use in aqueous solutions. DNPI is also sensitive to light, which can lead to degradation.
将来の方向性
There are several future directions for the study of DNPI. In medicine, further studies are needed to determine the efficacy of DNPI as an anti-cancer agent and its potential use in the treatment of Alzheimer's disease. In agriculture, further studies are needed to determine the effectiveness of DNPI as a herbicide and its potential impact on the environment. In material science, further studies are needed to explore the use of DNPI as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, DNPI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNPI has been studied for its potential use as an anti-cancer agent, herbicide, and building block for the synthesis of novel materials. Further studies are needed to determine the efficacy of DNPI in these fields and to explore its potential applications in other areas.
合成法
The synthesis of DNPI involves the reaction of 4-nitro-1H-pyrazole-3-carbaldehyde with 4-(4,5-dichloroimidazol-1-yl)aniline in the presence of a base. The reaction proceeds through a condensation reaction to form DNPI. The yield of DNPI is reported to be high, and the purity can be obtained through recrystallization.
特性
IUPAC Name |
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-5-yl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5O2/c13-11-12(14)18(6-15-11)8-3-1-7(2-4-8)10-9(19(20)21)5-16-17-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXHXKYRABYJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)[N+](=O)[O-])N3C=NC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide](/img/structure/B2875708.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)
![(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2875711.png)




![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2875721.png)
![ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2875723.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/no-structure.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)